2-(2-Methoxyphenoxy)-2-butenedioic acid

Description

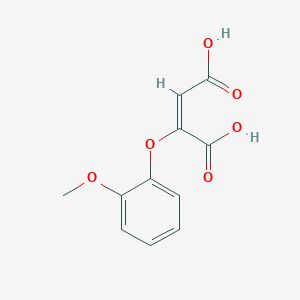

2-(2-Methoxyphenoxy)-2-butenedioic acid is a derivative of 2-butenedioic acid (fumaric acid or maleic acid, depending on stereochemistry) with a 2-methoxyphenoxy substituent. The parent compound, 2-butenedioic acid, exists in two geometric isomers: the (E)-isomer (fumaric acid) and the (Z)-isomer (maleic acid), both of which are dicarboxylic acids with industrial and biological significance . The addition of the 2-methoxyphenoxy group introduces an ether-linked aromatic moiety, altering the compound's physicochemical properties.

Properties

Molecular Formula |

C11H10O6 |

|---|---|

Molecular Weight |

238.19 g/mol |

IUPAC Name |

(E)-2-(2-methoxyphenoxy)but-2-enedioic acid |

InChI |

InChI=1S/C11H10O6/c1-16-7-4-2-3-5-8(7)17-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ |

InChI Key |

ICINKPCFYJQJJL-RMKNXTFCSA-N |

SMILES |

COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |

Isomeric SMILES |

COC1=CC=CC=C1O/C(=C/C(=O)O)/C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Methoxyphenoxy)-2-butenedioic acid with structurally or functionally related compounds, highlighting key differences in molecular properties and applications.

*Estimated based on structural analogy.

Key Observations:

Solubility Trends: The methoxyphenoxy group in this compound likely reduces water solubility compared to fumaric acid due to increased lipophilicity . In contrast, ammonium fumarate exhibits high water solubility owing to its ionic nature . Ester derivatives (e.g., the propenyloxyethyl ester in ) are typically more soluble in organic solvents, aligning with their use in polymer chemistry .

Structural and Functional Differences: Fumaric Acid: Serves as a foundational compound for industrial applications (e.g., polyester resins) and food additives . Methoxyphenoxy Derivative: The aromatic ether substituent may enhance stability in organic matrices, making it suitable for niche applications like specialty coatings or drug intermediates . Benzilic Acid: Despite differing core structure (monocarboxylic acid vs. dicarboxylic acid), its aromatic substituents enable use in pharmaceuticals, illustrating how aromatic groups modulate bioactivity .

Biological Relevance: Fumaric acid participates in metabolic pathways (e.g., the citric acid cycle), as shown in bacterial metabolism studies . However, the methoxyphenoxy derivative’s biological role remains unstudied in the provided evidence.

Notes

Data Limitations: Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogs (e.g., esters, salts, and related aromatic acids) .

Stereochemical Considerations: The configuration (E/Z) of the double bond in 2-butenedioic acid derivatives significantly impacts reactivity and biological activity .

Synthetic Pathways: Synthesis of this compound may parallel methods for other 2-butenedioic acid esters, such as condensation reactions between acyl chlorides and phenolic groups .

Industrial Potential: The compound’s lipophilic aromatic structure suggests utility in polymer chemistry or as a bioactive intermediate, though further research is needed to confirm these applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.